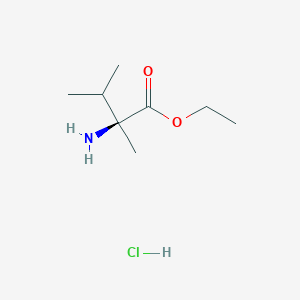
Methyl (2R)-2-aminohex-5-ynoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. Computational methods can also be used to predict these properties .Applications De Recherche Scientifique
Enzyme Mechanism and Inhibition
Mechanism of Stereospecific Inhibition : The enzyme glutamic acid decarboxylase was found to be irreversibly inhibited by 4-aminohex-5-ynoic acid, a compound structurally related to "Methyl (2R)-2-aminohex-5-ynoate hydrochloride". This inhibition is stereospecific, highlighting the potential of such acetylenic compounds in studying enzyme mechanisms and designing enzyme inhibitors (Jung et al., 1978).
Biochemical Synthesis and Modification
Amino Acid Derivatives Synthesis : The synthesis of acetylenic amino acids from seeds of Euphoria longan, including structures that resemble "Methyl (2R)-2-aminohex-5-ynoate hydrochloride", demonstrates the relevance of such compounds in understanding plant biochemistry and potentially synthesizing novel bioactive molecules (Sung et al., 1969).
Kinetic Studies in Catalysis
Hydroamination Catalysts : Research on the hydroamination of compounds similar to "Methyl (2R)-2-aminohex-5-ynoate hydrochloride" has been used to compare kinetic models of homogeneous and heterogeneous catalysts, providing insights into optimizing catalytic reactions for synthesizing nitrogen-containing compounds (Müller et al., 2003).
Glycolipid Analysis
Aminosugar Linkages : The study of aminosugar linkages in glycolipids, using methylation methods, reveals the complexity of glycolipid structures and the importance of analytical techniques in elucidating such structures. This research can be indirectly related to understanding the interactions and functional applications of compounds like "Methyl (2R)-2-aminohex-5-ynoate hydrochloride" in biological systems (Stellner et al., 1973).
Metabolic Studies
Ornithine Decarboxylase Inhibition : The study of the inhibition of mammalian ornithine decarboxylase by analogs suggests potential therapeutic applications in regulating polyamine metabolism. These inhibitors, including 4-aminohex-5-ynoic acid derivatives, indicate the potential utility of "Methyl (2R)-2-aminohex-5-ynoate hydrochloride" in similar contexts (Danzin et al., 1983).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2R)-2-aminohex-5-ynoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVQEMCYWHTHLQ-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC#C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC#C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2760825.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)

![4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2760829.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)





![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)
